(S)-6-Bromo-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one
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Overview
Description
(S)-6-Bromo-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one is a complex organic compound featuring a trifluoromethyl group, a bromine atom, and a cyclopropylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Bromo-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves multiple steps, including the introduction of the trifluoromethyl group, bromination, and the formation of the oxazinone ring. Common reagents used in these reactions include trifluoromethylating agents, brominating agents, and cyclopropylacetylene. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Bromo-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium azide). The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst requirements.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazinone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(S)-6-Bromo-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (S)-6-Bromo-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and other functional groups in the compound contribute to its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one: Lacks the (S)-configuration, which may affect its biological activity and interactions.
4-(Cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one: Lacks the bromine atom, which may influence its reactivity and applications.
Uniqueness
The (S)-configuration of (S)-6-Bromo-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one imparts specific stereochemical properties that can affect its biological activity and interactions with molecular targets
Properties
Molecular Formula |
C14H9BrF3NO2 |
---|---|
Molecular Weight |
360.13 g/mol |
IUPAC Name |
(4S)-6-bromo-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9BrF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1 |
InChI Key |
XLNYQTNEDLYNHG-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CC1C#C[C@]2(C3=C(C=CC(=C3)Br)NC(=O)O2)C(F)(F)F |
Canonical SMILES |
C1CC1C#CC2(C3=C(C=CC(=C3)Br)NC(=O)O2)C(F)(F)F |
Origin of Product |
United States |
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